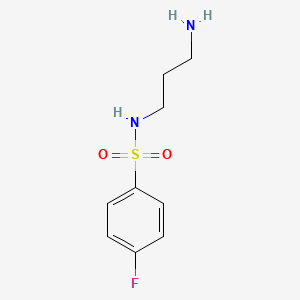

N-(3-aminopropyl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a compound that is well-defined with the molecular formula C18H41N3 . It is also known as N,N-bis(3-aminopropyl)dodecylamine and laurylamine dipropylenediamine . This compound is used as a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .

Synthesis Analysis

While specific synthesis information for N-(3-aminopropyl)-4-fluorobenzenesulfonamide is not available, a similar compound, N-(3-aminopropyl)imidazole-based poly (ionic liquid), has been synthesized through the modification of poly (styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (API) and benzyl chloride (BCl) .Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a liquid with a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ . It is soluble in organic solvents at 20 ℃ .Wissenschaftliche Forschungsanwendungen

Enantioselective Fluorination

N-(3-aminopropyl)-4-fluorobenzenesulfonamide and its derivatives are used in enantioselective fluorination reactions. This application is crucial in synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorination agent (Wang et al., 2014).

Aminochlorination of Alkenes

The compound is used in aminochlorination of alkenes. N-chloro-N-fluorobenzenesulfonamide (CFBSA) facilitates this process, leading to the production of valuable adducts in organic synthesis. This reaction demonstrates the crucial role of electronic and steric effects of the fluorine atom for reactivity and regioselectivity (Pu et al., 2016).

Copper-Catalyzed Aminoazidation

Copper-catalyzed intermolecular aminoazidation of alkenes, using compounds like N-fluorobenzenesulfonimide (NFSI), represents another application. This process provides an efficient approach to produce vicinal amino azides, which can be transformed into other amine derivatives (Zhang & Studer, 2014).

Asymmetric Synthesis

It's employed in asymmetric synthesis, such as in the synthesis of enantiomerically pure 3'-fluorothalidomide, using NFSI as a key reactant. This showcases its role in creating mirror image forms of important medicinal compounds (Yamamoto et al., 2011).

C-H Amination

The compound is used in copper-mediated direct C-H amination of imidazopyridines, demonstrating broad substrate scope and good functional group tolerance. It's notable for its ability to undergo further transformations after amination (Lu et al., 2018).

Synthesis of Platinum(II) Dithiocarbimato Complexes

Its reaction with CS2 and KOH results in the formation of platinum(II) dithiocarbimato complexes, useful in various applications including catalysis and materials science (Amim et al., 2008).

Anticancer Agent Synthesis

This compound derivatives have been explored as potential anticancer agents. Specific derivatives show significant inhibitory activity against various cancer cell lines, suggesting their potential in cancer treatment (Tsai et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as n-(3-aminopropyl)-2-nitrobenzenamine have been found to interact withHistone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process vital for cellular function and survival.

Mode of Action

It’s worth noting that similar compounds operate on the principle of “lock and key”, selectively recognizing and binding to their target molecules . This interaction can lead to changes in the target’s function, potentially influencing various cellular processes.

Biochemical Pathways

For instance, polyamines can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms . These activations can affect downstream transcriptomic, proteomic, metabolomic, and hormonal pathways, influencing growth, development, and stress tolerance .

Pharmacokinetics

The use of molecularly imprinted polymers (mips) has been suggested for the controlled release of therapeutic payloads , which could potentially influence the bioavailability of similar compounds.

Result of Action

For instance, polyamines can stimulate the production of H2O2, ammonia, and diverse aldehydes . These changes can have various effects at the cellular level, potentially influencing cell growth, development, and response to stress .

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCVAJAWAUVPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)

![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)